molecular formula C18H23FN4O2 B5514238 7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

Cat. No. B5514238
M. Wt: 346.4 g/mol
InChI Key: SAZQIQDVONFJHO-UHFFFAOYSA-N
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Description

7-(Cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide is a compound belonging to the quinolone class, characterized by its broad-spectrum antibacterial activities. The compound's synthesis and properties are of significant interest in the field of medicinal chemistry, particularly for its potential applications in developing new therapeutic agents.

Synthesis Analysis

The synthesis of similar quinolone derivatives often involves cyclocondensation reactions of ethyl diamino-dihydroquinoline-carboxylate with various reagents. For instance, derivatives have been prepared from ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate via thermally induced reactions or microwave-assisted cyclocondensation with arene carboxaldehydes, followed by acid-catalyzed hydrolysis to furnish the corresponding carboxylic acids (Al-Dweik et al., 2009).

Scientific Research Applications

Synthetic Pathways and Molecular Structures

The scientific research applications of 7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide primarily focus on its synthesis and structural analysis, contributing to the broader field of fluoroquinolone derivatives. Research has explored various synthetic pathways to create novel heterocyclic compounds, including quinolines, that have potential applications in medicinal chemistry and antibacterial discovery.

One study reports the cyclocondensation reaction of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with isatins, leading to the formation of indolo[3,2-b]- and [2,3-b]pyrido[2,3-f]quinoxaline derivatives. These compounds were characterized by their structural and spectral data, offering insights into the synthesis of complex heterocycles that could serve as templates for drug discovery (Abu-Sheaib et al., 2008).

Another investigation detailed the synthesis of 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters through thermally induced reactions, showcasing the versatility of quinolinecarboxylates in generating bioactive molecules with potential antibacterial properties (Al-Dweik et al., 2009).

Antibacterial Activity and Drug Synthesis

Research has also focused on the antibacterial activity of quinoline derivatives. A study synthesized new 2,3-disubstituted 7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acids and esters via cyclocondensation, evaluating their moderate activity against various bacterial species. This highlights the potential of such compounds in the development of new antibacterial agents (Abu-Sheaib et al., 2008).

Moreover, electrochemical studies on quinoline carboxylic acid and its precursors offer valuable insights into the molecular mechanisms and properties that underpin the pharmacological activities of fluoroquinolone drugs, further contributing to the development of novel therapeutics (Srinivasu et al., 1999).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and depends on the specific interactions between the compound and its target. This often involves studying the compound’s effects in a biological system .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound, as well as first-aid measures and personal protective equipment to use .

Future Directions

The future directions for studying a compound can include exploring its potential applications, investigating its mechanism of action in more detail, or developing new synthesis methods .

properties

IUPAC Name

7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-2-23-10-13(18(25)22-20)17(24)12-8-14(19)15(9-16(12)23)21-11-6-4-3-5-7-11/h8-11,21H,2-7,20H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZQIQDVONFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NC3CCCCC3)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

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